- Role of phosphorus adducts in the indolization reaction between arylhydrazones and phosphorus trichloride, Tetrahedron, 1987, 43(12), 2755-60

Cas no 91-55-4 (2,3-Dimethylindole)

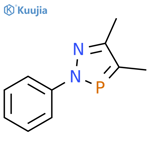

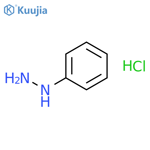

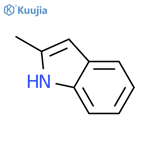

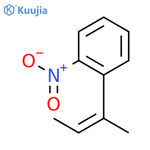

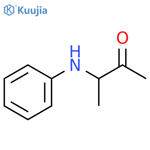

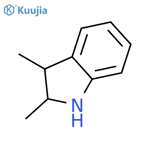

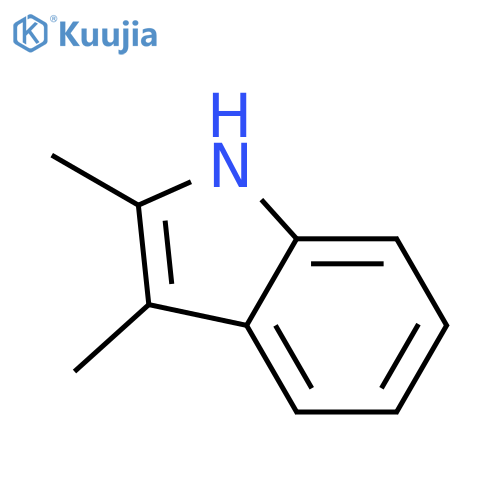

2,3-Dimethylindole structure

Productnaam:2,3-Dimethylindole

2,3-Dimethylindole Chemische en fysische eigenschappen

Naam en identificatie

-

- 2,3-Dimethyl-1H-indole

- 2,3-Dimethylindole

- 2.3-Dimethylindole

- NSC 24936

- 1H-Indole, 2,3-dimethyl-

- INDOLE, 2,3-DIMETHYL-

- 2,3-dimethyl indole

- TFW7O9HWZK

- PYFVEIDRTLBMHG-UHFFFAOYSA-N

- PubChem7334

- 2,3-Dimethyl-1H-indole #

- s213

- HMS1648J03

- NSC24936

- BBL025939

- STL377851

- TRA0032781

- NCGC0

- D1579

- Q27289944

- Z56867202

- SCHEMBL154593

- NCGC00331571-01

- D-5350

- EN300-17046

- 2,3-Dimethylindole, >=97%

- EINECS 202-076-2

- 2,3-dimethyl-1h-indol

- AKOS000445202

- InChI=1/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H

- AB00444231-03

- NSC-24936

- AC-11743

- LS-82921

- CHEMBL3252119

- FT-0641910

- F2190-0646

- AS-56969

- DTXSID6059027

- UNII-TFW7O9HWZK

- FT-0609715

- AMY23189

- 91-55-4

- DIMETHYLINDOLE, 2,3-

- F12404

- CS-W010999

- MFCD00005617

- 2,3-Dimethyl-1H-indole (ACI)

- Indole, 2,3-dimethyl- (7CI, 8CI)

- DB-057262

- NS00039401

- SY048829

- BDBM50612697

-

- MDL: MFCD00005617

- Inchi: 1S/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H3

- InChI-sleutel: PYFVEIDRTLBMHG-UHFFFAOYSA-N

- LACHT: C1C=C2NC(C)=C(C2=CC=1)C

- BRN: 116662

Berekende eigenschappen

- Exacte massa: 145.08900

- Monoisotopische massa: 145.089

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 0

- Zware atoomtelling: 11

- Aantal draaibare bindingen: 0

- Complexiteit: 144

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 15.8

- Oppervlakte lading: 0

- Aantal tautomers: nothing

- XLogP3: 2.8

Experimentele eigenschappen

- Kleur/vorm: Phylloid crystals

- Dichtheid: 1.0641 (estimate)

- Smeltpunt: 104.0 to 108.0 deg-C

- Kookpunt: 285°C(lit.)

- Vlampunt: 285°C/750mm

- Brekindex: 1.6030 (estimate)

- PSA: 15.79000

- LogboekP: 2.78470

- Oplosbaarheid: Soluble in ethanol \ ether and concentrated hydrochloric acid, slightly soluble in hot water and petroleum

2,3-Dimethylindole Beveiligingsinformatie

-

Symbool:

- Prompt:warning

- Signaalwoord:Warning

- Gevaarverklaring: H302+H312+H332

- Waarschuwingsverklaring: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P501

- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport

- WGK Duitsland:3

- Veiligheidsinstructies: S24/25

- RTECS:NL7185000

- Opslagvoorwaarde:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.

- TSCA:Yes

2,3-Dimethylindole Douanegegevens

- HS-CODE:2933990090

- Douanegegevens:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,3-Dimethylindole Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM147760-25g |

2,3-Dimethylindole |

91-55-4 | 95%+ | 25g |

$59 | 2024-07-20 | |

| Enamine | EN300-17046-5.0g |

2,3-dimethyl-1H-indole |

91-55-4 | 95% | 5.0g |

$37.0 | 2023-07-07 | |

| Enamine | EN300-17046-50.0g |

2,3-dimethyl-1H-indole |

91-55-4 | 95% | 50.0g |

$234.0 | 2023-07-07 | |

| Enamine | EN300-17046-0.1g |

2,3-dimethyl-1H-indole |

91-55-4 | 95% | 0.1g |

$19.0 | 2023-09-20 | |

| eNovation Chemicals LLC | D760197-100g |

2,3-Dimethylindole |

91-55-4 | 97% | 100g |

$225 | 2024-06-07 | |

| Life Chemicals | F2190-0646-2.5g |

2,3-Dimethylindole |

91-55-4 | 95%+ | 2.5g |

$40.0 | 2023-09-06 | |

| Life Chemicals | F2190-0646-5g |

2,3-Dimethylindole |

91-55-4 | 95%+ | 5g |

$60.0 | 2023-09-06 | |

| Fluorochem | 223002-100g |

2,3-Dimethyl-1H-indole |

91-55-4 | 95% | 100g |

£232.00 | 2022-02-28 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18504-50g |

2,3-Dimethylindole, 97% |

91-55-4 | 97% | 50g |

¥1704.00 | 2023-03-15 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012337-50g |

2,3-Dimethylindole |

91-55-4 | 97% | 50g |

¥662 | 2024-05-21 |

2,3-Dimethylindole Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane

Referentie

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Cesium carbonate Catalysts: Pentacarbonylchlororhenium , 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… ; 24 h, 140 °C

Referentie

- Rhenium(I)-Catalyzed C-Methylation of Ketones, Indoles, and Arylacetonitriles Using Methanol, Journal of Organic Chemistry, 2021, 86(9), 6943-6951

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Carbon monoxide Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Acetonitrile ; 0.17 h, rt; 59 psi, rt → 90 °C; 50 h, 59 psi, 90 °C; 50 h, 59 psi, 90 °C

Referentie

- Synthesis of indoles by palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes: Methyl indole-4-carboxylate, Organic Syntheses, 2003, 80, 75-84

Synthetic Routes 6

Reactievoorwaarden

1.1 Catalysts: 1H-Imidazolium, 1-(4-sulfobutyl)-3-[3-(trihydroxysilyl)propyl]-, 4-methylbenzene… (silica supported) Solvents: Ethanol ; 4 h, rt

Referentie

- Novel and Efficient Heterogeneous 4-Methylbenzenesulfonic Acid-Based Ionic Liquid Supported on Silica Gel for Greener Fischer Indole Synthesis, Catalysis Letters, 2016, 146(5), 968-976

Synthetic Routes 7

Reactievoorwaarden

1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Methanol ; 7 h, reflux

Referentie

- GREEN SYNTHESIS OF 2,3,4,9-TETRAHYDRO-1H-CARBAZOLES/2,3-DIMETHYLINDOLES CATALYZED BY [BMIM(BF4)] IONIC LIQUID IN METHANOL, Organic Communications, 2013, 6(1), 31-40

Synthetic Routes 8

Reactievoorwaarden

1.1 Solvents: Aniline

Referentie

- Halogenated ketones. I. The bromination of acetone and methyl ethyl ketone, Journal of the Chemical Society, 1948, 272, 272-5

Synthetic Routes 9

Reactievoorwaarden

1.1 Catalysts: Copper Solvents: Dimethylformamide ; 8 h, 120 °C

Referentie

- Copper Nanoparticles from Copper Aluminum Hydrotalcite: An Efficient Catalyst for Acceptor- and Oxidant-Free Dehydrogenation of Amines and Alcohols, Advanced Synthesis & Catalysis, 2014, 356(1), 189-198

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: Acetic acid

Referentie

- Phosphorus(V) oxide-methanesulfonic acid, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Synthetic Routes 11

Reactievoorwaarden

1.1 Catalysts: 2,2,6,6-Tetramethylpiperidine , Tris(pentafluorophenyl)borane Solvents: Toluene ; 16 h, 110 °C

Referentie

- B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles, ACS Catalysis, 2020, 10(8), 4835-4840

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: stereoisomer of [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphi… Solvents: Dichloromethane ; 24 h, 800 psi, 120 °C

Referentie

- [(S)-BINAP]PdBr2-catalyzed direct synthesis of 2,3-disubstituted indoles via a tandem reaction between arylamines and α-diketones, Tetrahedron Letters, 2011, 52(50), 6758-6762

Synthetic Routes 13

Reactievoorwaarden

Referentie

- Product class 13: indole and its derivatives, Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 14

Reactievoorwaarden

Referentie

- Effect of steric factors in a heterogeneous-catalytic E. Fischer reaction. XII. Heterogeneous-catalytic E. Fischer reaction, Zhurnal Organicheskoi Khimii, 1981, 17(4), 745-8

Synthetic Routes 15

Reactievoorwaarden

1.1 Solvents: Ethanol ; 10 min, rt

1.2 -

1.2 -

Referentie

- Synthesis of substituted indoles using continuous flow micro reactors, Tetrahedron, 2010, 66(21), 3861-3865

Synthetic Routes 16

Reactievoorwaarden

1.1 Catalysts: Tin dichloride dihydrate ; 40 °C

1.2 50 min, 40 °C

1.2 50 min, 40 °C

Referentie

- SnCl2·2H2O-an alternative to Lewis acidic ionic liquids, Chemistry Letters, 2006, 35(6), 632-633

Synthetic Routes 17

Reactievoorwaarden

1.1 Solvents: Xylene ; 24 h, 150 °C

Referentie

- B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles, ACS Catalysis, 2020, 10(8), 4835-4840

Synthetic Routes 18

Synthetic Routes 19

Reactievoorwaarden

Referentie

- Product subclass 4: palladium-alkene complexes, Science of Synthesis, 2002, 1, 319-387

Synthetic Routes 20

Reactievoorwaarden

1.1 Catalysts: 2,2,2-Trifluoroethanol , Chloro[4-methoxy-2-[1-[(4-methoxyphenyl)imino-κN]ethyl]phenyl-κC][(1,2,3,4,5-η)-… ; 20 h, reflux

Referentie

- Acceptorless Dehydrogenation of Nitrogen Heterocycles with a Versatile Iridium Catalyst, Angewandte Chemie, 2013, 52(27), 6983-6987

Synthetic Routes 21

Reactievoorwaarden

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol

Referentie

- DBU, a highly efficient reagent for the facile regeneration of (hetero)arylamines from their acetamides and benzamides: influence of solvent, temperature, and microwave irradiation, Synthetic Communications, 2002, 32(2), 265-272

2,3-Dimethylindole Raw materials

- Benzene, 1-(1-methyl-1-propenyl)-2-nitro-

- 2-Butanone, 3-(phenylamino)-

- 5H-Dibenz[b,f]azepine, 10,11-dihydro-2,8-dimethoxy-5-methyl-

- 2H-1,2,3-Diazaphosphole, 4,5-dimethyl-2-phenyl-

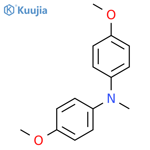

- Benzenamine,4-methoxy-N-(4-methoxyphenyl)-N-methyl-

- 2,3-Dimethylindoline

- 2-Methylindole

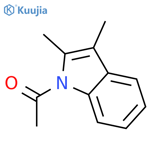

- 1-(2,3-dimethyl-1H-indol-1-yl)-Ethanone

- Phenylhydrazine Hydrochloride (1:1)

2,3-Dimethylindole Preparation Products

2,3-Dimethylindole Gerelateerde literatuur

-

Mylla Cristie da Silva Mendes,Bruno Rodrigues Fazolo,Jéssica Maria de Souza,Leonardo Gomes de Vasconcelos,Paulo Teixeira de Sousa Junior,Evandro Luiz Dall'Oglio,Marcos Ant?nio Soares,Olívia Moreira Sampaio,Lucas Campos Curcino Vieira Photochem. Photobiol. Sci. 2019 18 1350

-

Ming Liu,Ming Shi,Hong Meng New J. Chem. 2020 44 2961

-

Yuan Dong,Haoming Zhao,Yinheng Zhao,Ming Yang,Heshun Zhang,Hansong Cheng RSC Adv. 2021 11 15729

-

Christopher A. Hughes-Whiffing,Alexis Perry Org. Biomol. Chem. 2021 19 627

-

Matyas Tursky,Linda L. R. Lorentz-Petersen,Lasse B. Olsen,Robert Madsen Org. Biomol. Chem. 2010 8 5576

91-55-4 (2,3-Dimethylindole) Gerelateerde producten

- 21296-92-4(2,3,5-Trimethyl-1H-indole)

- 1721-89-7(2,3-Dimethylquinoline)

- 27505-78-8(2,3,7-Trimethylindole)

- 87373-70-4(1,3-DIOXOLANE, 2-(2-BROMO-1-METHYLETHYL)-)

- 2172323-50-9(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}-2-methylbutanoic acid)

- 2171745-77-8(4-({1,4-dioxaspiro4.5decan-6-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

- 1361116-75-7(1',2',3',4',5',6'-Hexahydro-2,3'bipyridinyl-5-carboxylic Acid Dimethylamide Dihydrochloride)

- 2229171-78-0(1-methyl-2-(nitromethyl)cyclopropane)

- 1396677-95-4(1-(furan-2-yl)-2-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-ol)

- 104216-00-4(4-ethylquinolin-8-amine)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:91-55-4)2,3-Dimethylindole

Zuiverheid:99%

Hoeveelheid:100g

Prijs ($):203.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:91-55-4)2,3-Dimethylindole

Zuiverheid:98%

Hoeveelheid:Company Customization

Prijs ($):Onderzoek